[(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]propanedinitrile
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Overview
Description
2-[2-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-1H-INDEN-1(3H)-YLIDEN]MALONONITRILE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethoxyphenyl group, an indenone core, and a malononitrile moiety
Preparation Methods
The synthesis of 2-[2-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-1H-INDEN-1(3H)-YLIDEN]MALONONITRILE involves multiple steps. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the indenone core. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the malononitrile moiety, using reagents such as sodium methoxide or potassium cyanide.
Cyclization: The compound can undergo intramolecular cyclization to form various heterocyclic structures under acidic or basic conditions.
Scientific Research Applications
2-[2-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-1H-INDEN-1(3H)-YLIDEN]MALONONITRILE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins and enzymes involved in cell proliferation and survival. The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes or enzymes, leading to cell death .
Comparison with Similar Compounds
Similar compounds to 2-[2-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-1H-INDEN-1(3H)-YLIDEN]MALONONITRILE include:
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of various organic compounds.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone: Known for its applications in medicinal chemistry.
2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid: Studied for its antimicrobial and antioxidant properties.
Properties
Molecular Formula |
C21H14N2O3 |
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Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C21H14N2O3/c1-25-18-8-7-13(10-19(18)26-2)9-17-20(14(11-22)12-23)15-5-3-4-6-16(15)21(17)24/h3-10H,1-2H3/b17-9- |
InChI Key |
PZNGQHOAEXXOHT-MFOYZWKCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=C(C#N)C#N)C3=CC=CC=C3C2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=C(C#N)C#N)C3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
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